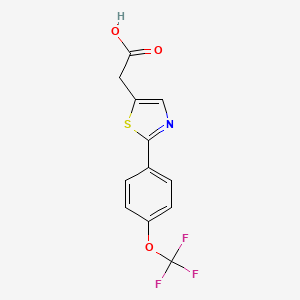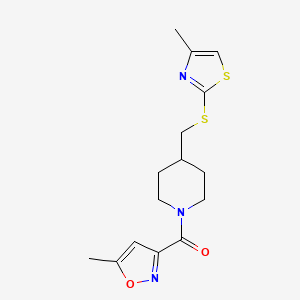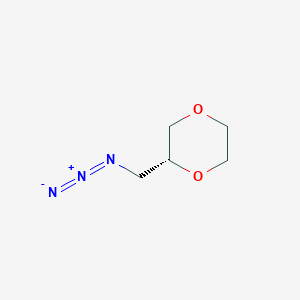
Ácido 2-(2-(4-(Trifluorometoxi)fenil)tiazol-5-il)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties .
Aplicaciones Científicas De Investigación
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
The primary target of 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, which can result in various biological effects .
Biochemical Pathways
The activation of PPARs by this compound can influence several biochemical pathways. These pathways include those involved in central inflammation and brain inflammation processes . The exact downstream effects can vary depending on the specific type of PPAR that is activated and the tissues in which these receptors are expressed .
Result of Action
The activation of PPARs by this compound can lead to a reduction in inflammation. This is particularly relevant in the context of central and brain inflammation , where the compound can play a significant role . The exact molecular and cellular effects can vary depending on the specific biological context.
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the thiazole compound .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Análisis De Reacciones Químicas
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid include other thiazole derivatives such as:
2-(2-(4-(Trifluoromethyl)phenyl)thiazol-5-yl)acetic acid: Differing by the presence of a trifluoromethyl group instead of a trifluoromethoxy group.
2-(2-(4-(Methoxy)phenyl)thiazol-5-yl)acetic acid: Differing by the presence of a methoxy group instead of a trifluoromethoxy group.
The uniqueness of 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)19-8-3-1-7(2-4-8)11-16-6-9(20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGNDLKHUZIEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)


![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2410688.png)
![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)
![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)

